molecular formula C17H14FNO3 B2950048 3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole CAS No. 383147-30-6

3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole

Cat. No. B2950048
CAS RN: 383147-30-6
M. Wt: 299.301
InChI Key: SSFSWEZUKLFWJL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole, also known as FMB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. FMB belongs to the class of benzoxazole derivatives, which have shown promising results in various biological activities.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole is not fully understood, but studies suggest that it may act through various pathways. This compound has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. Inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have reported that this compound can exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is a programmed cell death. This compound has also been reported to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole is its high purity, which makes it suitable for various lab experiments. This compound has also been reported to exhibit potent inhibitory activity against acetylcholinesterase and COX-2, which makes it a potential candidate for the treatment of Alzheimer's disease and inflammation. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research of 3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole. One potential direction is to study the structure-activity relationship of this compound and its derivatives to identify compounds with improved efficacy and selectivity. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential therapeutic applications. In addition, this compound can be further studied for its potential use as a fluorescent probe for detecting metal ions.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole involves a multistep process that starts with the reaction of 3-fluoroaniline with 2,3-epoxypropanol to form a precursor. The precursor is then reacted with 2-amino-phenol and acetic anhydride to yield this compound. The yield of this compound is reported to be around 50% with high purity.

Scientific Research Applications

3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole has been studied for its potential therapeutic applications in various fields of research. It has been reported to possess anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, this compound has shown to exhibit potent inhibitory activity against acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

3-(3-fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-17(20-7-8-21-17)12-5-6-15-14(10-12)16(22-19-15)11-3-2-4-13(18)9-11/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSWEZUKLFWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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